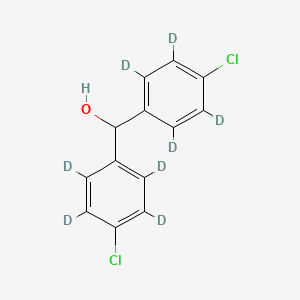
Cerium(III) sulfate pentahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium(III) sulfate, also known as cerous sulfate, is an inorganic compound with the formula Ce2(SO4)3 . It is a hygroscopic white solid that begins to decompose above 600°C . It has a monoclinic crystal structure . It is one of the few salts whose solubility in water decreases with rising temperature .
Synthesis Analysis
A method for synthesis of this compound from Ce(III) carbonate and Ce(III) sulfate is reported . A novel open-framework cerium sulfate hydrate [CeIII(SO4)1.5(HSO4)0.5]·0.5H3O has been synthesized hydrothermally .Molecular Structure Analysis
Cerium(III) sulfate has a monoclinic crystal structure . The CeO7 polyhedra and SO4 tetrahedra are connected via corner sharing in a strictly alternate manner to form an open-framework structure with a one-dimensional eight-membered ring channel system along the b axis .Chemical Reactions Analysis
Cerium(III) sulfate is used as a catalyst in various reactions . The cerous state closely resembles the other trivalent rare earths .Physical And Chemical Properties Analysis
Cerium(III) sulfate is a white to off-white solid . It has a density of 2.886 g/mL at 25 °C . It is soluble in water, with a solubility of 9.25 g/100 mL at 20 °C . It is characterized chemically by having two valence states, the +3 cerous and +4 ceric states .Safety and Hazards
Propiedades
IUPAC Name |
cerium(3+);trisulfate;pentahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ce.3H2O4S.5H2O/c;;3*1-5(2,3)4;;;;;/h;;3*(H2,1,2,3,4);5*1H2/q2*+3;;;;;;;;/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSVKZVJPYBNIC-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3].[Ce+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ce2H10O17S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724678 |
Source


|
| Record name | Cerium(3+) sulfate--water (2/3/5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16648-30-9 |
Source


|
| Record name | Cerium(3+) sulfate--water (2/3/5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9H-Dibenzo[a,c]carbazole, 11-bromo-](/img/structure/B578768.png)




![3-Bromo-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B578775.png)
![7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B578776.png)



![1-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B578784.png)
